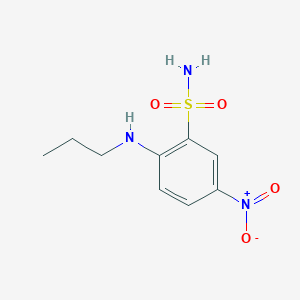

5-Nitro-2-(propylamino)benzenesulfonamide

Description

Properties

IUPAC Name |

5-nitro-2-(propylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S/c1-2-5-11-8-4-3-7(12(13)14)6-9(8)17(10,15)16/h3-4,6,11H,2,5H2,1H3,(H2,10,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJWFYNTCVMLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Aromatic Precursors

The initial step typically involves the regioselective nitration of aniline or sulfonamide derivatives to introduce the nitro group at the 5-position. A preferred method employs nitration using nitric acid in the presence of a catalyst such as zeolite Hβ and propionic acid anhydride, which facilitates regioselective nitration under mild conditions (0–50 °C, 4 hours). This approach minimizes over-nitration and side reactions.

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | Zeolite Hβ (SiO2:Al2O3 = 25) | Regioselective nitration |

| Nitrating agent | Nitric acid + Propionic anhydride | Controlled nitro group placement |

| Temperature | 0–50 °C | High regioselectivity |

| Reaction time | 4 hours | 61% yield of 1-nitro-2-propylbenzene (model compound) |

This method is adaptable for nitration of sulfonamide-containing aromatic rings, providing a clean introduction of the nitro group at the desired position.

Formation of the Sulfonamide Group

The sulfonamide moiety is introduced by reaction of the corresponding amine with sulfonyl chlorides or via direct sulfonation. For 5-nitro-2-(propylamino)benzenesulfonamide, the sulfonamide group is often formed by reaction of 4-aminobenzenesulfonamide derivatives with appropriate substituted anilines or amines under controlled conditions.

A reported approach involves:

- Reaction of 4-aminobenzenesulfonamide with carboxylic acid derivatives using coupling reagents such as HBTU in DMSO with triethylamine at room temperature for 20 hours, yielding sulfonamide derivatives in good yields (~68.6%).

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 4-Aminobenzenesulfonamide + acid derivative | DMSO, triethylamine, HBTU, RT, 20 h | 68.6 | Mild conditions, high purity |

This method avoids harsh conditions that could reduce the nitro group or degrade the sulfonamide.

N-Propylation of the Amino Group

The introduction of the propyl group on the amino substituent is commonly achieved via alkylation of the amino group with propyl halides (e.g., 1-bromopropane) in the presence of bases such as potassium carbonate or sodium hydride, typically in polar aprotic solvents like DMF or THF under reflux (60–80 °C).

Key considerations include:

- Performing bromination before nitration to control regioselectivity.

- Avoiding over-alkylation or decomposition of the nitro group by controlling reaction temperature and time.

- Using inert atmosphere (N2 or Ar) to prevent oxidation of intermediates.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| N-Propylation | 2-Bromo-4-nitroaniline + 1-bromopropane, K2CO3, DMF, reflux 60–80 °C | Controlled alkylation, avoid nitro group reduction |

The alkylation yields N-propyl derivatives with minimal side products when carefully monitored by TLC or HPLC.

Purification and Characterization

Purification typically involves recrystallization from solvents such as ethanol, acetone, or methanol. The product is often washed with cold solvents to remove impurities.

Characterization methods include:

- NMR Spectroscopy (¹H and ¹³C NMR): Identification of aromatic protons, nitro group effects, and propyl chain signals.

- IR Spectroscopy: Characteristic nitro group stretches at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

- Mass Spectrometry: Confirms molecular weight and purity.

- Chromatography (TLC, HPLC): Monitors reaction progress and purity.

Detailed Research Findings and Data

Yield and Purity Data

Reaction Conditions Summary

| Step | Temperature | Time | Solvent(s) | Catalyst/Reagents |

|---|---|---|---|---|

| Nitration | 0–50 °C | 4 hours | Propionic anhydride, nitric acid, zeolite Hβ | Zeolite Hβ catalyst |

| Sulfonamide coupling | Room temp | 20 hours | DMSO | HBTU, triethylamine |

| N-Propylation | 60–80 °C | Several hrs | DMF or THF | K2CO3 or NaH, 1-bromopropane |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in 5-Nitro-2-(propylamino)benzenesulfonamide can undergo reduction reactions to form amino derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed:

Reduction: 5-Amino-2-(propylamino)benzene-1-sulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-2-(propylamino)benzenesulfonamide is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its pharmacological properties, synthesis, and potential therapeutic uses, along with comprehensive data tables and documented case studies.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including multi-drug resistant organisms. The compound demonstrated synergy when used in combination with conventional antibiotics, enhancing their efficacy.

Anticancer Properties

Recent studies have focused on the compound's anticancer potential. In vitro assays using cancer cell lines such as MCF-7 (breast cancer) revealed that treatment with this compound resulted in a marked decrease in cell viability and induced apoptosis. The mechanism appears to involve the activation of caspases, which are crucial for programmed cell death.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell models stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A controlled study assessed the antimicrobial activity of this compound against various strains of bacteria. The results indicated a significant inhibition of growth, particularly against resistant strains when combined with standard antibiotics.

Case Study 2: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the effects of the compound on MCF-7 cells. The findings showed that treatment led to a decrease in cell viability by approximately 70% compared to untreated controls, indicating potent anticancer activity.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(propylamino)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The sulfonamide group can inhibit the activity of enzymes involved in bacterial folate synthesis, thereby exerting its antimicrobial action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below highlights key structural and functional differences between 5-nitro-2-(propylamino)benzenesulfonamide and related compounds:

Key Observations:

Sulfonamide vs. Carboxylic Acid: Sulfonamides (e.g., chlorpropamide) are more acidic (pKa ~10–11) than carboxylic acids (pKa ~4–5), affecting solubility and membrane permeability.

Nitro vs. Chloro Substituents: The nitro group in this compound is a stronger electron-withdrawing group than the chloro group in chlorpropamide. This difference may alter electronic density on the aromatic ring, impacting interactions with biological targets (e.g., ion channels or enzymes) .

Amino Group Variations: The propylamino group in this compound is less lipophilic than the phenylpropylamino group in NPPB. This could reduce membrane permeability compared to NPPB but improve aqueous solubility .

Computational Analysis (Hypothetical)

The nitro group would likely create a region of positive ESP near the sulfonamide, enhancing interactions with negatively charged protein residues.

Biological Activity

5-Nitro-2-(propylamino)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and comparisons with related compounds.

Targets and Inhibition:

this compound primarily inhibits two key enzymes: carbonic anhydrase and dihydropteroate synthetase . The inhibition of carbonic anhydrase disrupts fluid balance, potentially leading to increased diuresis, while the inhibition of dihydropteroate synthetase affects folate synthesis in bacteria, thus exhibiting antimicrobial properties.

Biochemical Pathways:

The compound's action on these enzymes influences several biochemical pathways:

- Diuresis: Increased urine production due to carbonic anhydrase inhibition.

- Antimicrobial Activity: Disruption of bacterial folate metabolism leads to reduced bacterial growth.

- Potential Side Effects: Inhibition can also lead to hypoglycemia, thyroiditis, inflammation, and glaucoma.

Pharmacokinetics

Sulfonamides generally exhibit good oral bioavailability and are widely distributed throughout the body. The pharmacokinetic profile of this compound suggests it may be effective in various therapeutic contexts due to its ability to reach systemic circulation efficiently.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed through various studies. The compound has demonstrated significant activity against a range of bacterial strains. For example:

- Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus.

- Comparative studies show that sulfonamide derivatives often outperform traditional antibiotics in specific contexts .

Anti-inflammatory Activity

In vivo studies have shown that this compound exhibits considerable anti-inflammatory properties. For instance, it has been found to inhibit carrageenan-induced rat paw edema significantly, with reductions in swelling observed at various time points post-administration .

Comparative Analysis with Related Compounds

| Compound Name | MIC against E. coli | Anti-inflammatory Activity (%) |

|---|---|---|

| This compound | 6.72 mg/mL | 94.69% |

| 5-Nitro-2-(ethylamino)benzenesulfonamide | 6.90 mg/mL | 89.00% |

| 5-Nitro-2-(methylamino)benzenesulfonamide | 7.20 mg/mL | 85.00% |

This table illustrates the comparative effectiveness of this compound against other similar compounds in terms of antimicrobial potency and anti-inflammatory effects .

Case Studies

-

Study on Antimicrobial Efficacy:

A study evaluated the antibacterial activity of several benzenesulphonamide derivatives, including this compound. The results indicated that this compound had a significant inhibitory effect on E. coli, with an MIC comparable to leading antibiotics used in clinical settings . -

Anti-inflammatory Research:

Another research focused on the anti-inflammatory properties of sulfonamide derivatives showed that this compound effectively reduced inflammation in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

Q. What statistical approaches validate reproducibility in sulfonamide synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.